methyl 4-(N-((5-(thiophen-2-yl)furan-2-yl)methyl)sulfamoyl)benzoate
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Overview
Description
Methyl 4-(N-((5-(thiophen-2-yl)furan-2-yl)methyl)sulfamoyl)benzoate is a useful research compound. Its molecular formula is C17H15NO5S2 and its molecular weight is 377.43. The purity is usually 95%.
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Scientific Research Applications
Structural and Spectral Speciation A study on a thiourea derivative closely related to the requested compound, methyl 2-(3-(furan-2-carbonyl)thioureido)benzoate (MFCTB), explores its synthesis and characterization through various analytical techniques. This research highlights the importance of such compounds in understanding the interplay between structure and function in organic molecules, which could be relevant for developing new materials or chemical sensors (D. Singh et al., 2013).
Synthesis of Substituted Furans and Thiophenes Another relevant study outlines a facile approach to synthesizing 3-methylthio-substituted furans, pyrroles, thiophenes, and related derivatives. This research is crucial for understanding the chemical synthesis pathways that could potentially be applied to the compound , highlighting the versatility of such structures in organic synthesis and their potential applications in developing new organic compounds with specific functional properties (Guodong Yin et al., 2008).
Reaction Pathways and Energetics in Biomass-Derived Compounds Investigations into the reaction pathways and energetics of Diels–Alder and dehydrative aromatization reactions between ethylene and biomass-derived furans, such as those facilitated by Lewis acid molecular sieves, are directly relevant to the development of sustainable chemical processes. This research could offer insights into how similar methodologies might be employed to synthesize or modify compounds like "methyl 4-(N-((5-(thiophen-2-yl)furan-2-yl)methyl)sulfamoyl)benzoate" for use in renewable materials or green chemistry applications (J. Pacheco et al., 2015).
Electrochemical Properties and Applications The electrochemical synthesis and characterization of a water-soluble and self-doped polythiophene derivative from a study could provide a framework for exploring the electrochemical applications of "this compound." Such research underscores the potential of thiophene-based compounds in developing conductive polymers for electronic applications (E. Turac et al., 2008).
Mechanism of Action
Target of Action
Similar compounds with indole nucleus have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific information. It’s worth noting that compounds with similar structures have been reported to exhibit various biological activities, such as antiviral, anti-inflammatory, and anticancer effects . These activities suggest that the compound might interact with its targets, leading to changes in cellular functions.
Biochemical Pathways
Compounds with similar structures have been reported to influence a variety of biological activities , suggesting that this compound might affect multiple biochemical pathways and their downstream effects.
Result of Action
Compounds with similar structures have been reported to exhibit various biological activities , suggesting that this compound might induce a range of molecular and cellular changes.
Properties
IUPAC Name |
methyl 4-[(5-thiophen-2-ylfuran-2-yl)methylsulfamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5S2/c1-22-17(19)12-4-7-14(8-5-12)25(20,21)18-11-13-6-9-15(23-13)16-3-2-10-24-16/h2-10,18H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBSFLDISWNPAIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(O2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.